

Technical Guide: 4-(2-(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-(Trifluoromethoxy)phenoxy)piperidine

Cat. No.: B1324896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for **4-(2-(Trifluoromethoxy)phenoxy)piperidine**. This guide provides available information and data for the closely related positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, for comparative purposes.

Core Compound Properties

4-(2-(Trifluoromethoxy)phenoxy)piperidine is a piperidine derivative with a trifluoromethoxy-substituted phenoxy group at the 4-position. The trifluoromethoxy group, a bioisostere of a methoxy group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making this scaffold of interest in medicinal chemistry.^[1]

Basic physicochemical properties for **4-(2-(Trifluoromethoxy)phenoxy)piperidine** and its hydrochloride salt are summarized below.

Property	Value	Source
CAS Number	902836-49-1	[2] [3] [4] [5]
Molecular Formula	C12H14F3NO2	[3] [4]
Molecular Weight	261.24 g/mol	[3]
Appearance	Not specified	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Hydrochloride Salt (CAS 950649-05-5):

Property	Value	Source
Molecular Formula	C12H15ClF3NO2	
Molecular Weight	297.70 g/mol	

Comparative Physicochemical Data of Positional Isomer

Due to the scarcity of experimental data for the ortho-substituted isomer, the properties of the para-substituted isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine (CAS 287952-67-4), are presented for comparison.

Property	Value	Source
CAS Number	287952-67-4	[6]
Molecular Formula	C ₁₂ H ₁₄ F ₃ NO ₂	[6]
Molecular Weight	261.24 g/mol	[6]
Appearance	White to light yellow powder/crystal	[6]
Melting Point	71-73 °C	[6]
Boiling Point (Predicted)	292.2 ± 40.0 °C	[6]
Density (Predicted)	1.230 ± 0.06 g/cm ³	[6]
pKa (Predicted)	9.65 ± 0.10	[6]
Storage Temperature	2-8°C (protect from light)	[6]

Synthesis and Experimental Protocols

No specific experimental synthesis protocol for **4-(2-(Trifluoromethoxy)phenoxy)piperidine** was found in the public domain. However, a detailed synthesis for the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, has been described. This procedure can serve as a potential starting point for the synthesis of the ortho isomer, with appropriate modifications of starting materials.

Synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine (for reference)

A general two-step synthesis involves the mesylation of a protected 4-hydroxypiperidine followed by nucleophilic substitution with 4-(trifluoromethoxy)phenol and subsequent deprotection. A large-scale synthesis has been reported as follows:

Step 1: Mesylation of Ethyl 4-hydroxypiperidine-1-carboxylate

- Dissolve ethyl 4-hydroxypiperidine-1-carboxylate and triethylamine in toluene.
- Cool the solution to below 10 °C.

- Slowly add methanesulfonyl chloride dropwise while maintaining the temperature below 25 °C.
- Stir for 1 hour at a temperature below 25 °C.

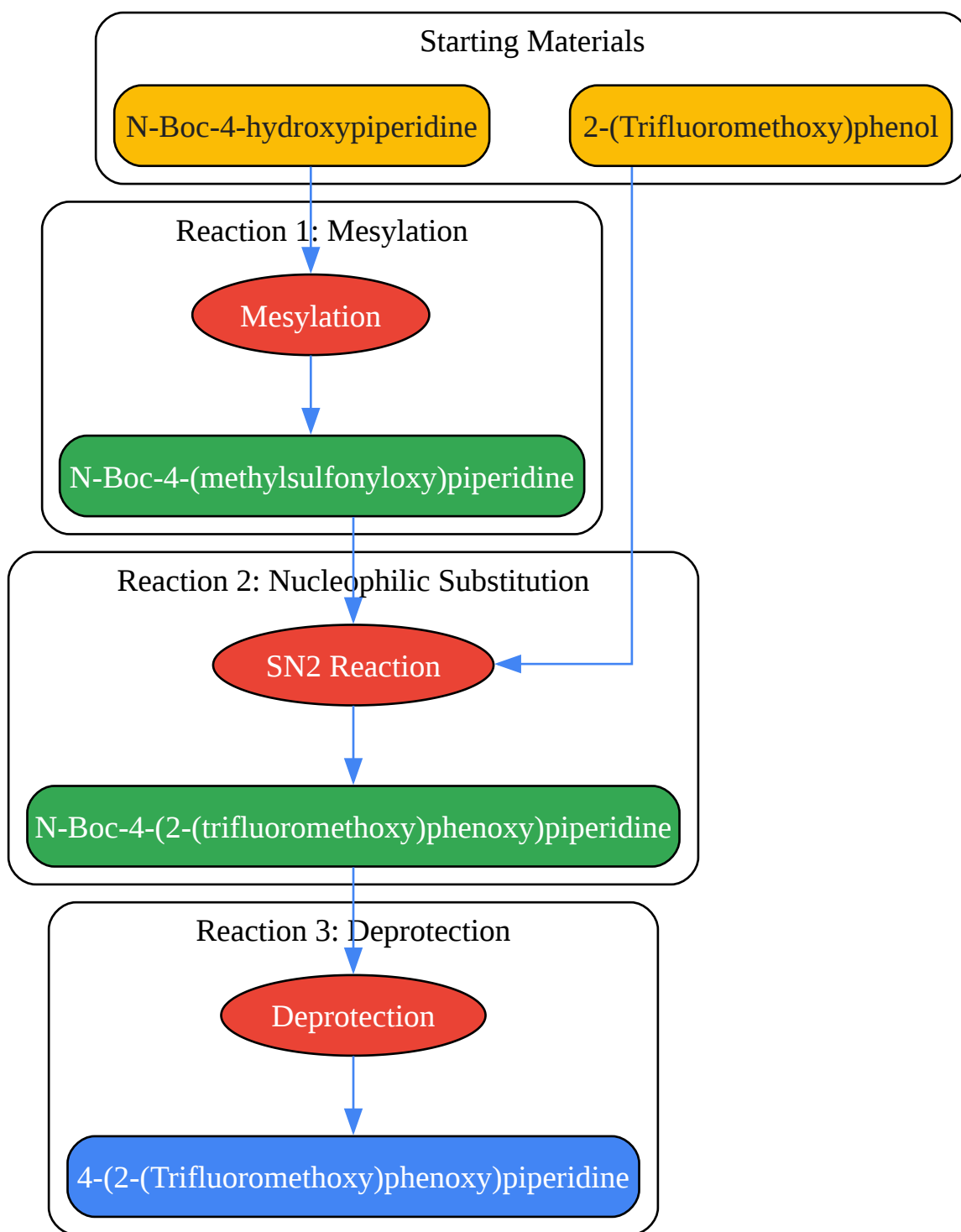
Step 2: Nucleophilic Substitution and Deprotection

- To the reaction mixture from Step 1, add 4-trifluoromethoxyphenol, toluene, aqueous sodium hydroxide, and tetra-n-butyl ammonium chloride.
- Heat the mixture to reflux for 2 hours (internal temperature ~88°C).
- After cooling, separate and discard the aqueous layer.
- Wash the organic layer with water.
- Add potassium hydroxide and ethanol to the organic layer and heat to reflux for 4 hours (internal temperature ~98°C).
- After cooling, concentrate the mixture under reduced pressure.
- The residue is then worked up through a series of washes and extractions, followed by crystallization to yield 4-(4-trifluoromethoxyphenoxy)piperidine.[6]

A patent also describes a multi-step synthesis for 4-[4-(trifluoromethoxy)phenoxy]piperidine starting from 4-[4-(trifluoromethoxy)phenoxy]pyridine.[7]

Proposed Synthesis Workflow for 4-(2-(Trifluoromethoxy)phenoxy)piperidine

The following diagram illustrates a potential synthetic workflow for the target compound, adapted from the known synthesis of its isomer.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target compound.

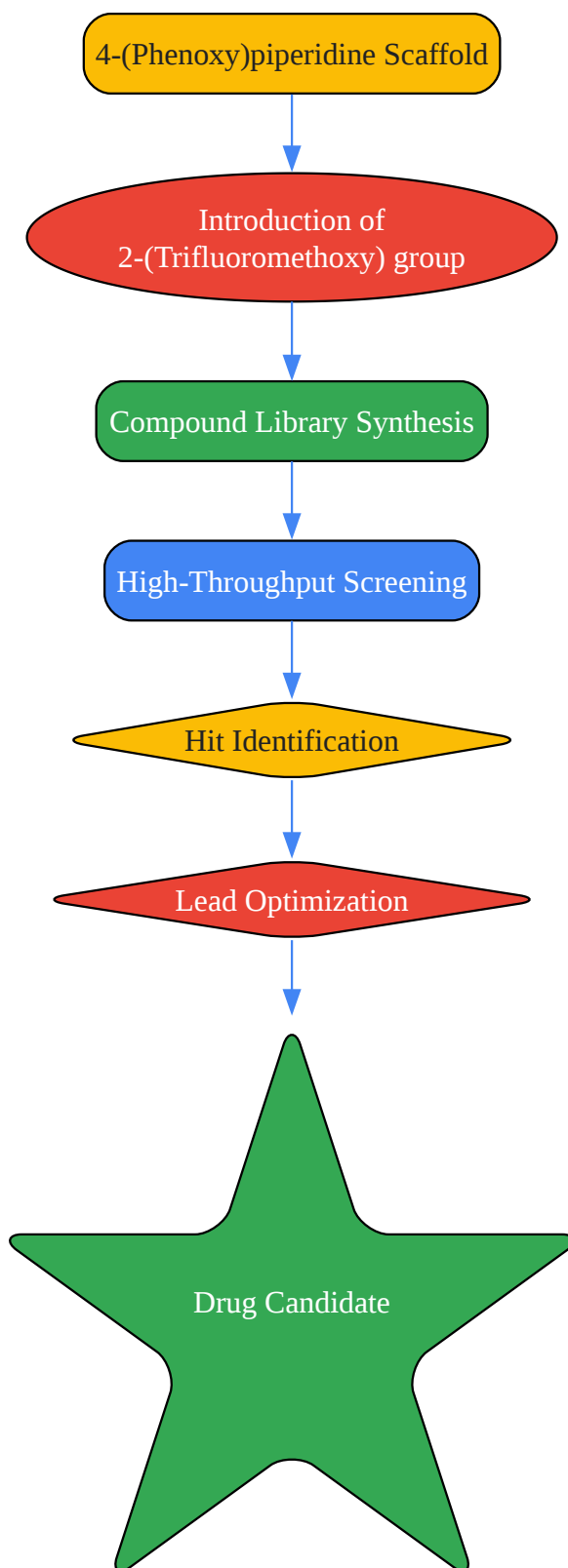
Biological Activity and Potential Applications

There is no specific biological data available for **4-(2-(Trifluoromethoxy)phenoxy)piperidine**. However, the broader class of phenoxy-piperidine derivatives has been investigated for a range of biological activities.

- **Antituberculosis Agents:** The related compound, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is used in the preparation of 3,5-disubstituted isoxazoles as antituberculosis agents.[\[6\]](#)
- **Dopamine Receptor Antagonists:** Difluoro-3-(phoxymethyl)piperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists.[\[8\]](#)
- **Serotonin Reuptake Inhibitors:** Piperazine derivatives containing a fluorophenoxy-ethyl moiety have been synthesized and evaluated as selective serotonin reuptake inhibitors.[\[9\]](#)
- **FLT3-ITD and c-Met Inhibitors:** 4-(2-fluorophenoxy)pyridine derivatives have been explored as novel FLT3-ITD inhibitors and potential c-Met inhibitors for cancer therapy.[\[1\]](#)[\[10\]](#)

The structural similarity of **4-(2-(Trifluoromethoxy)phenoxy)piperidine** to these biologically active molecules suggests its potential as a scaffold in drug discovery programs targeting a variety of receptors and enzymes.

The following diagram illustrates the potential role of this chemical scaffold in a drug discovery workflow.



[Click to download full resolution via product page](#)

Caption: Role in a typical drug discovery workflow.

Spectral Data

No experimental spectral data (NMR, IR, or MS) for **4-(2-(Trifluoromethoxy)phenoxy)piperidine** (CAS 902836-49-1) is currently available in public databases.

For the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, ¹H-NMR data has been reported:

- ¹H-NMR (300 MHz, CDCl₃) δ ppm: 1.41 (2H, dddd), 1.90 (2H, m), 2.55 (2H, dddd), 2.92 (2H, dddd), 3.33 (1H, brs), 4.39 (1H, tt), 7.03 (2H, d), 7.25 (2H, d).[6]

Conclusion

4-(2-(Trifluoromethoxy)phenoxy)piperidine is a chemical entity with potential for applications in drug discovery and materials science, largely inferred from the activities of structurally related compounds. There is a notable absence of specific experimental data for this particular isomer in the public domain. The provided information on its positional isomer, 4-(4-(trifluoromethoxy)phenoxy)piperidine, offers a valuable point of reference for researchers interested in the synthesis and evaluation of this compound class. Further research is warranted to fully characterize the physicochemical properties and biological activities of **4-(2-(Trifluoromethoxy)phenoxy)piperidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. canbipharm.com [canbipharm.com]
- 4. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 5. 4-(2-(trifluoromethoxy)phenoxy)piperidine [allbiopharm.com]
- 6. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 7. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxy]piperidine - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 4-(2-(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324896#4-2-trifluoromethoxy-phenoxy-piperidine-cas-number-902836-49-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com